2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of 5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol, which is then reacted with N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide under specific conditions to yield the final product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as an antiviral and antibacterial agent due to its unique structure and functional groups.
Agricultural Chemistry: It can be used in the development of new pesticides and herbicides.
Material Science: The compound’s unique properties make it suitable for use in the synthesis of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The thiadiazole ring and the chlorobenzyl group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
- 2-[(4-chlorobenzyl)sulfanyl]benzoic acid
- 2-((4-chlorobenzyl)sulfanyl)-5-((4-nitrobenzyl)sulfanyl)-1,3,4-thiadiazole These compounds share structural similarities but differ in their functional groups and overall reactivity. The presence of the methoxyphenyl group in 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide provides it with unique properties, making it more suitable for specific applications .
Properties
Molecular Formula |
C19H17ClN4O2S3 |
---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H17ClN4O2S3/c1-26-16-8-4-13(5-9-16)10-21-22-17(25)12-28-19-24-23-18(29-19)27-11-14-2-6-15(20)7-3-14/h2-10H,11-12H2,1H3,(H,22,25)/b21-10+ |
InChI Key |
PAZSWBSFGDQZNE-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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